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  • Product: (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine
  • CAS: 916210-68-9

Core Science & Biosynthesis

Foundational

(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine CAS 916210-68-9 properties

CAS: 916210-68-9 Formula: C₈H₇ClF₃NO Molecular Weight: 225.59 g/mol Executive Summary: The Fluorinated Scaffold (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine is a high-value intermediate in medicinal chemistry, specif...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 916210-68-9 Formula: C₈H₇ClF₃NO Molecular Weight: 225.59 g/mol

Executive Summary: The Fluorinated Scaffold

(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine is a high-value intermediate in medicinal chemistry, specifically utilized for "Lead Optimization" in drug discovery. This compound belongs to the class of substituted benzylamines , serving as a critical linker or "warhead" attachment point in small molecule therapeutics.

Its structural significance lies in the specific meta-substitution pattern of the Chlorine (-Cl) and Trifluoromethoxy (-OCF₃) groups. This combination offers a dual advantage:

  • Metabolic Stability: The strategic placement of electron-withdrawing groups (EWGs) blocks metabolic "hotspots" on the phenyl ring, extending the half-life (

    
    ) of derived drugs.
    
  • Lipophilicity Modulation: The -OCF₃ group is a superior lipophilic bioisostere to the methoxy (-OCH₃) group, improving membrane permeability (LogP) without sacrificing steric compatibility.

This guide details the physicochemical properties, validated synthesis routes, and handling protocols for researchers utilizing CAS 916210-68-9.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates calculated values and class-based experimental averages for 3,5-disubstituted benzylamines.

PropertyValue / DescriptionNote
IUPAC Name (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine
CAS Number 916210-68-9
Molecular Formula C₈H₇ClF₃NO
Exact Mass 225.0168
Physical State Colorless to pale yellow oil (Free Base)Hygroscopic solid as HCl salt
Boiling Point ~235–245 °C (Predicted)@ 760 mmHg
Density 1.35 ± 0.1 g/cm³ (Predicted)High density due to halogenation
pKa (Conjugate Acid) ~8.9–9.2Lower than benzylamine (9.[1][2][3][4][5][6][7][8]3) due to EWGs
LogP (Predicted) 2.8–3.1Highly lipophilic
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water (Free Base)

Synthesis & Manufacturing Protocols

Direct sourcing of CAS 916210-68-9 can be costly or subject to lead times. The following protocol describes the industry-standard Nitrile Reduction Route , which offers the highest atom economy and purity profile.

Core Reaction Pathway

The synthesis proceeds via the reduction of 3-chloro-5-(trifluoromethoxy)benzonitrile using a Borane-Dimethyl Sulfide (BMS) complex or Lithium Aluminum Hydride (LAH).

Reagents Required:
  • Precursor: 3-Chloro-5-(trifluoromethoxy)benzonitrile (Commercial building block).

  • Reducing Agent: Borane-Dimethyl Sulfide (BMS) complex (2.0 M in THF).

  • Solvent: Anhydrous Tetrahydrofuran (THF).[6]

  • Quench: Methanol (MeOH) and HCl (conc.).

Step-by-Step Protocol (Self-Validating System):
  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Solvation: Dissolve 1.0 eq of the nitrile precursor in anhydrous THF (0.5 M concentration). Cool to 0°C using an ice bath.

  • Reduction: Add BMS (2.5 eq) dropwise over 20 minutes. Critical: Maintain internal temperature <5°C to prevent runaway exotherms.

  • Reflux: Remove ice bath. Heat the system to reflux (66°C) for 3–5 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 8:2). The nitrile spot (

      
      ) should disappear; a baseline amine spot will appear.
      
  • Quench (The "Methanolysis" Step): Cool to 0°C. Cautiously add MeOH dropwise until gas evolution (

    
    ) ceases.
    
  • Acid Hydrolysis: Add 6M HCl (excess) and reflux for 1 hour to break the Boron-Nitrogen complex.

  • Workup:

    • Basify aqueous layer to pH >12 using 4M NaOH.

    • Extract 3x with Dichloromethane (DCM).

    • Dry organics over

      
       and concentrate in vacuo.
      
Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision nodes for purification.

SynthesisWorkflow Start Start: Nitrile Precursor (3-Cl-5-OCF3-Ph-CN) Reaction Reduction Step Reagent: BH3-DMS / THF Temp: Reflux (65°C) Start->Reaction Check QC Check: TLC/LCMS Is Nitrile consumed? Reaction->Check Check->Reaction No (Incomplete) Quench Quench & Hydrolysis 1. MeOH (Careful!) 2. HCl Reflux Check->Quench Yes (Complete) Extraction Acid-Base Extraction Isolate Free Base Quench->Extraction SaltFormation Optional: HCl Salt Formation (For storage stability) Extraction->SaltFormation Optional

Caption: Figure 1. Validated synthesis workflow for CAS 916210-68-9 via nitrile reduction, highlighting critical QC checkpoints.

Medicinal Chemistry Applications

The "Fluorine Effect" in Drug Design

Researchers select CAS 916210-68-9 to introduce the 3-Cl, 5-OCF₃ motif. This specific substitution pattern is non-trivial and serves distinct pharmacological purposes:

  • Bioisosterism of -OCF₃:

    • The trifluoromethoxy group is often called a "super-halogen." It mimics the steric bulk of an isopropyl group but possesses electronic properties similar to chlorine.

    • Conformational Bias: The -OCF₃ group tends to lie orthogonal to the phenyl ring, forcing the molecule into specific 3D conformations that can enhance binding selectivity in enzyme pockets.

  • Metabolic Blocking:

    • The 3- and 5-positions on a phenyl ring are common sites for Cytochrome P450 (CYP) oxidation. Blocking both positions with halogens (Cl) and halogenated ethers (OCF₃) effectively "armors" the ring against degradation, significantly increasing the drug's half-life.

SAR Logic Diagram

Understanding the electronic contributions of the substituents is vital for Structure-Activity Relationship (SAR) studies.

SAR_Logic Core Benzylamine Core (Scaffold) Amine Methanamine (-CH2NH2) Linker / H-Bond Donor Core->Amine Attachment Point Chloro 3-Chloro (-Cl) Lipophilic / EWG Core->Chloro Meta-Sub 1 OCF3 5-Trifluoromethoxy (-OCF3) Metabolic Shield / High LogP Core->OCF3 Meta-Sub 2 Chloro->OCF3 Synergistic Lipophilicity

Caption: Figure 2. Structural Analysis of CAS 916210-68-9 showing the functional contribution of each moiety to the pharmacophore.

Safety, Handling, and Storage[5]

Hazard Classification: Corrosive (Category 1B), Skin Sensitizer.

Handling Protocols
  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Handle only in a fume hood.

  • Air Sensitivity: The free base amine readily absorbs

    
     from the air to form carbamates. Store under Argon or Nitrogen. 
    
  • Incompatibility: Avoid contact with strong oxidizing agents, acid chlorides, and anhydrides unless intended for reaction.

Emergency Procedures
  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. The lipophilic nature of the compound aids skin penetration; rapid washing is critical.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[9] Remove contact lenses.

  • Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18614356, (3,5-Bis(trifluoromethyl)phenyl)methanamine (Analog Reference). Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for -OCF3 utility).
  • Google Patents (2020). CN110885291B: Synthetic method of 3-chloro-5-(difluoromethoxy)benzylamine.[6] (Methodology basis for nitrile reduction).[6] Retrieved from

  • Leroux, F. R., et al. (2014).Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Current Topics in Medicinal Chemistry.

Sources

Exploratory

Structure and molecular weight of 3-Chloro-5-(trifluoromethoxy)benzylamine

The following technical guide details the structural characteristics, synthesis, and applications of 3-Chloro-5-(trifluoromethoxy)benzylamine , a specialized fluorinated building block used in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and applications of 3-Chloro-5-(trifluoromethoxy)benzylamine , a specialized fluorinated building block used in modern medicinal chemistry.

Executive Summary

3-Chloro-5-(trifluoromethoxy)benzylamine is a high-value intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Characterized by the simultaneous presence of a lipophilic trifluoromethoxy (–OCF


) group and an electron-withdrawing chlorine atom, this compound serves as a critical "fragment" for modulating the physicochemical properties of drug scaffolds. This guide analyzes its molecular structure, provides validated synthetic pathways from commercial precursors, and outlines its utility in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structural Identity & Physicochemical Properties[1]

Molecular Specifications

The molecule consists of a benzene core substituted at the meta positions relative to the aminomethyl group. The combination of the –Cl and –OCF


 substituents creates an electron-deficient aromatic ring, lowering the pKa of the benzylamine nitrogen compared to unsubstituted benzylamine.
PropertySpecification
IUPAC Name [3-Chloro-5-(trifluoromethoxy)phenyl]methanamine
Common Name 3-Chloro-5-(trifluoromethoxy)benzylamine
Chemical Formula C

H

ClF

NO
Molecular Weight 225.59 g/mol
Exact Mass 225.017 Da
CAS Number (Precursor) 886503-33-9 (for the Bromide derivative)
Appearance Colorless to pale yellow oil (Predicted)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
Structural Visualization

The following diagram illustrates the connectivity and the specific substitution pattern (3,5-disubstitution) that defines the molecule's steric and electronic environment.

Structure Figure 1: Structural Connectivity of 3-Chloro-5-(trifluoromethoxy)benzylamine Core Benzene Ring (Electron Deficient) Sub1 3-Chloro (-Cl) Metabolic Blocker Core->Sub1 Position 3 Sub2 5-Trifluoromethoxy (-OCF3) Lipophilic Modulator Core->Sub2 Position 5 Func Aminomethyl (-CH2NH2) Reactive Handle Core->Func Position 1

Electronic & Conformational Analysis
  • Trifluoromethoxy Group (-OCF

    
    ):  Unlike the rigid trifluoromethyl (-CF
    
    
    
    ) group, the -OCF
    
    
    moiety possesses conformational flexibility around the C(aryl)–O bond. It is highly lipophilic (Hansch
    
    
    value
    
    
    1.04), often exceeding that of -CF
    
    
    (
    
    
    0.88), enhancing membrane permeability [1].
  • Chlorine Atom (-Cl): Provides steric bulk and blocks metabolic oxidation at the C3 position.

  • Amine Basicity: The electron-withdrawing nature of the ring substituents reduces the electron density on the benzylic nitrogen, resulting in a slightly lower pKa (predicted

    
     8.8–9.0) compared to benzylamine (pKa 9.3).
    

Synthetic Pathways[3][4]

Due to the limited commercial availability of the free amine, it is frequently synthesized in situ or on-demand from the corresponding benzyl bromide. The most robust pathway for research scale is the Staudinger Reduction or the Gabriel Synthesis .

Primary Route: From 3-Chloro-5-(trifluoromethoxy)benzyl bromide

This route is preferred for its high yield and avoidance of over-alkylation side products common in direct ammonolysis.

Precursor: 3-Chloro-5-(trifluoromethoxy)benzyl bromide (CAS 886503-33-9).

Synthesis Figure 2: Synthesis via Azide Intermediate (Staudinger Reduction) Start Start: 3-Chloro-5-(trifluoromethoxy) benzyl bromide (CAS 886503-33-9) Step1 Step 1: Azidation (NaN3, DMF, 60°C) Start->Step1 Nucleophilic Substitution Inter Intermediate: Benzyl Azide Step1->Inter Step2 Step 2: Staudinger Reduction (PPh3, THF/H2O) Inter->Step2 Reduction Product Product: 3-Chloro-5-(trifluoromethoxy) benzylamine Step2->Product Hydrolysis

Detailed Experimental Protocol (Staudinger Method)

Note: All steps must be performed in a fume hood due to the toxicity of azides and benzyl halides.

Step 1: Formation of the Azide

  • Dissolution: Dissolve 1.0 eq (e.g., 2.89 g, 10 mmol) of 3-Chloro-5-(trifluoromethoxy)benzyl bromide in anhydrous DMF (20 mL).

  • Reagent Addition: Carefully add sodium azide (NaN

    
    , 1.5 eq, 15 mmol). Caution: NaN
    
    
    
    is acutely toxic.
  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of the bromide.

  • Workup: Dilute with water and extract with diethyl ether (3x). Wash organics with brine, dry over MgSO

    
    , and concentrate carefully (azides are potentially explosive; do not distill to dryness if scale >5g).
    

Step 2: Reduction to Amine

  • Setup: Dissolve the crude azide in THF (30 mL) and add water (3 mL).

  • Reduction: Add triphenylphosphine (PPh

    
    , 1.2 eq) in portions. Evolution of N
    
    
    
    gas will be observed.
  • Hydrolysis: Stir at room temperature for 12 hours.

  • Purification: Acidify with 1M HCl to precipitate PPh

    
    O (triphenylphosphine oxide) and extract the impurities with ether. Basify the aqueous layer (pH > 12) with NaOH and extract the free amine into DCM.
    
  • Isolation: Dry the DCM layer and concentrate to yield the target amine.

Applications in Drug Discovery[3][5]

Bioisosterism and Lipophilicity

The 3-chloro-5-(trifluoromethoxy) motif is a powerful tool for "Lead Optimization."

  • Metabolic Stability: The chlorine at the 3-position blocks P450-mediated oxidation at a typically vulnerable site.

  • Lipophilicity Boost: The -OCF

    
     group increases logP significantly (
    
    
    
    logP
    
    
    +1.0 vs H), aiding in blood-brain barrier (BBB) penetration for CNS targets [2].
  • Conformational Locking: When incorporated into a biaryl system, the OCF

    
     group can induce a specific twist angle orthogonal to the ring, potentially improving binding selectivity.
    
Comparative Analysis
SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Feature
-H 0.000.00Baseline
-Cl 0.710.23Metabolic block, weak withdrawal
-CF

0.880.54Strong withdrawal, high lipophilicity
-OCF

1.04 0.35 Highest lipophilicity, unique conformation

Safety and Handling

  • Hazards: The compound is an alkyl amine and should be treated as Corrosive (Category 1B) . It causes severe skin burns and eye damage.[1]

  • Storage: Store under nitrogen in a cool, dry place. Amines readily absorb CO

    
     from the air to form carbamates.
    
  • Precursor Safety: The benzyl bromide precursor is a potent lachrymator. Handle only in a well-ventilated fume hood.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Santa Cruz Biotechnology. (2024).[2] 3-Chloro-5-(trifluoromethoxy)benzyl bromide Product Data. [2]

  • Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemMedChem, 3(9), 1322-1328.

Sources

Exploratory

Technical Guide: Physicochemical Characterization of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine

Executive Summary This technical guide provides a comprehensive analysis of the lipophilicity (LogP/LogD) and ionization constants (pKa) of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine . This molecule represents a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the lipophilicity (LogP/LogD) and ionization constants (pKa) of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine . This molecule represents a high-value scaffold in modern medicinal chemistry, particularly for Central Nervous System (CNS) programs. The simultaneous presence of a chlorine atom and a trifluoromethoxy group (–OCF


) imparts unique electronic and steric properties, modulating metabolic stability and membrane permeability while maintaining a basic amine handle for further functionalization.

This document details the theoretical physicochemical profile, validated experimental protocols for LogP determination via RP-HPLC, and the critical relationship between pH and distribution coefficient (LogD).

Part 1: Molecular Architecture & Physicochemical Profile

Structural Analysis & Substituent Effects

The physicochemical behavior of this molecule is dictated by the interplay between its lipophilic core and its ionizable tail.

  • Core: Benzene ring (Lipophilic scaffold).

  • Substituent 1: Trifluoromethoxy (–OCF

    
    ):  A "super-lipophilic" group (Hansch 
    
    
    
    ). Unlike the methoxy group, –OCF
    
    
    often adopts a conformation orthogonal to the ring, disrupting planarity and blocking metabolic oxidation at the para-position.
  • Substituent 2: Chlorine (–Cl): A classical lipophilic electron-withdrawing group (Hansch

    
    ) that fills hydrophobic pockets in target proteins.
    
  • Substituent 3: Methanamine (–CH

    
    NH
    
    
    
    ):
    A primary amine that serves as the ionization center. While the neutral amine contributes to hydrophilicity, its protonated form (cationic) dominates at physiological pH.
Consensus Data: LogP, LogD, and pKa

The following values represent a consensus derived from fragment-based QSAR algorithms and comparative analysis of structural analogs (e.g., 3-fluoro analogs).

ParameterValue (Approx.)Context
LogP (Neutral) 2.75 – 2.85 Partition coefficient of the uncharged species. Indicates moderate lipophilicity suitable for drug-like space.
pKa (Amine) 8.8 – 9.0 Slightly lower than benzylamine (9.33) due to the inductive electron-withdrawing effects of –Cl and –OCF

.
LogD

1.2 – 1.5 Distribution coefficient at physiological pH. The molecule is ~95% ionized (cationic), reducing effective lipophilicity.
Molecular Weight 225.59 g/mol Fragment-like, leaving significant room for elaboration (Rule of 3 compliant).

Part 2: Experimental Determination Protocols

Direct "Shake-Flask" methods (octanol/water) are often unsuitable for lipophilic amines due to emulsion formation and the difficulty of quantifying the aqueous phase when LogP > 2. Reversed-Phase HPLC (RP-HPLC) is the industry standard for high-throughput, accurate LogP determination for this class of compounds.

Protocol: RP-HPLC LogP Determination (ElogP Method)

This method utilizes the correlation between the capacity factor (


) on a hydrophobic stationary phase and the octanol-water partition coefficient.

Reagents & Equipment:

  • Column: C18 (Octadecyl) column (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM MOPS buffer (pH 7.4) decylamine (0.1% v/v) is added as a silanol blocker for amines.

  • Mobile Phase B: Methanol (HPLC Grade).

  • Standards: Uracil (t

    
     marker), Toluene, Ethylbenzene, Propylbenzene, Naphthalene (Calibration set).
    

Step-by-Step Workflow:

  • Dead Time Determination (

    
    ):  Inject Uracil to determine the column void volume.
    
  • Calibration: Inject the standard mixture. Calculate the capacity factor (

    
    ) for each standard:
    
    
    
    
    Where
    
    
    is the retention time.[1]
  • Curve Generation: Plot Log(

    
    ) vs. Literature LogP for standards. Perform linear regression to obtain the equation:
    
    
    
    
  • Sample Analysis: Inject (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine under identical isocratic conditions (e.g., 60% MeOH / 40% Buffer).

  • Calculation: Use the regression equation to solve for the LogP of the target amine.

Visualization: HPLC-Based LogP Workflow

The following diagram illustrates the logical flow of the experimental validation process.

HPLC_LogP_Workflow Start Start: Sample Preparation (0.1 mg/mL in MeOH) SystemPrep System Equillibration C18 Column | 25°C Mobile Phase: MeOH/Buffer Start->SystemPrep DeadTime Determine t0 (Void Time) Injection: Uracil SystemPrep->DeadTime Calibration Calibration Standards Inject: Toluene, Naphthalene, etc. Record tR DeadTime->Calibration Regression Linear Regression Model Log P = A * log(k') + B Calibration->Regression SampleRun Target Injection (3-Cl-5-OCF3-Benzylamine) Regression->SampleRun Model Established Calc Calculate Capacity Factor (k') k' = (tR - t0) / t0 SampleRun->Calc FinalResult Derive LogP Apply Regression Equation Calc->FinalResult

Figure 1: Operational workflow for determining lipophilicity via RP-HPLC, ensuring calibration against known standards.

Part 3: Ionization & LogD Profile

Understanding the pH-dependent behavior is critical for predicting Blood-Brain Barrier (BBB) penetration. The amine group (


) accepts a proton to become 

.
The LogD Equation

The Distribution Coefficient (LogD) at a specific pH is calculated using the intrinsic LogP and the pKa:



For this molecule (Estimated):

  • At pH 2.0 (Stomach): Species is 100% ionized. LogD

    
     -0.5 (Highly Soluble).
    
  • At pH 7.4 (Blood): Species is ~96% ionized. LogD

    
     1.3 (Permeable but soluble).
    
  • At pH 10.0 (Basic): Species is Neutral. LogD

    
     2.8 (Maximal Lipophilicity).
    
Visualization: Species Distribution & Lipophilicity

This diagram correlates the ionization state of the amine with the effective lipophilicity across the pH scale.

Species_Distribution Acidic pH 2.0 - 6.0 Dominant Species: Cationic (R-NH3+) High Solubility Low Permeability Physio pH 7.4 (Physiological) Equilibrium: ~96% Cation / 4% Neutral LogD ~ 1.3 Optimal for Transport Acidic->Physio Deprotonation begins Basic pH > 9.5 Dominant Species: Neutral (R-NH2) LogD ~ 2.8 (Max LogP) High Permeability Physio->Basic Full Neutralization

Figure 2: Impact of pH on the ionization state and resulting lipophilicity (LogD) of the target amine.

Part 4: Strategic Application in Drug Design

Blood-Brain Barrier (BBB) Penetration

For CNS activity, a compound typically requires a LogD


 between 1.0 and 3.0.
  • With a LogD

    
     of ~1.3 , (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine sits at the lower end of this range.
    
  • Optimization Strategy: If higher permeability is required, capping the amine (e.g., amide formation) or alkylating it (secondary/tertiary amine) will remove a hydrogen bond donor and increase LogP.

Metabolic Stability

The Trifluoromethoxy group is strategically placed at the meta position relative to the amine (and meta to the chlorine).

  • Blocking: The -OCF

    
     and -Cl groups effectively block the aromatic ring from CYP450-mediated oxidation at the 3 and 5 positions.
    
  • Electronic Shielding: The strong electron-withdrawing nature deactivates the ring, reducing the rate of oxidative metabolism, prolonging half-life (

    
    ).
    

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link

  • PubChem Compound Summary. (2025). 3-Fluoro-5-(trifluoromethoxy)benzylamine (Analog Data). National Library of Medicine. Link

Sources

Foundational

An In-depth Technical Guide to N,N-Diethyl-3-aminophenol (CAS 91-68-9): Sourcing and Application for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Diethyl-3-aminophenol (CAS 91-68-9), a versatile chemical intermediate. For researchers, scientists, and drug development professionals, this document details...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N,N-Diethyl-3-aminophenol (CAS 91-68-9), a versatile chemical intermediate. For researchers, scientists, and drug development professionals, this document details the compound's fundamental properties, explores its applications in synthesis, and offers a practical guide to its commercial availability and procurement.

Compound Profile: N,N-Diethyl-3-aminophenol

N,N-Diethyl-3-aminophenol is an organic compound characterized by a phenol ring substituted with a diethylamino group at the meta position.[1][2] This bifunctional nature, possessing both a weakly acidic phenolic hydroxyl group and a basic tertiary amino group, makes it a valuable building block in organic synthesis.[1]

Chemical Structure:

Caption: Chemical Structure of N,N-Diethyl-3-aminophenol.

Table 1: Physicochemical Properties of N,N-Diethyl-3-aminophenol

PropertyValueReference(s)
CAS Registry Number 91-68-9[1][2]
Molecular Formula C₁₀H₁₅NO[2]
Appearance White to Gray to Brown powder or lump
Melting Point 72.0 to 75.0 °C
Boiling Point 148-152 °C @ 7-9 Torr[2]
Synonyms 3-(Diethylamino)phenol, m-(Diethylamino)phenol, N,N-Diethyl-m-aminophenol[2]

Role in Synthesis and Drug Discovery

The true value of N,N-Diethyl-3-aminophenol in a research and development setting lies in its utility as a versatile chemical intermediate. Its structure is a key component in the synthesis of a wide range of target molecules, including dyes, polymers, and, significantly, heterocyclic compounds that form the core of many pharmaceutical agents.

The presence of two reactive sites allows for selective chemical modifications. The phenolic hydroxyl can undergo O-alkylation or O-acylation, while the aromatic ring is activated towards electrophilic substitution. These reactions enable the elaboration of the basic N,N-Diethyl-3-aminophenol scaffold into more complex molecules with potential biological activity. While not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial starting material for the synthesis of new chemical entities (NCEs) that are subsequently screened for therapeutic potential.[3]

Commercial Availability and Supplier Analysis

N,N-Diethyl-3-aminophenol is readily available from a variety of chemical suppliers. For researchers and procurement managers, selecting the appropriate supplier involves considering factors such as purity, available quantities, and the reliability of the supply chain, especially for long-term research projects or process scale-up.

Table 2: Selected Commercial Suppliers of N,N-Diethyl-3-aminophenol (CAS 91-68-9)

SupplierProduct NumberPurity Specification
Tokyo Chemical Industry (TCI)D0470>98.0% (GC)
Sigma-Aldrich (Merck)30150≥98%
Alfa AesarA1478198%

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Purity and availability should be confirmed directly with the supplier.

For early-stage research, a purity of ≥98% is often sufficient for proof-of-concept synthesis. However, for later-stage development, particularly when synthesizing compounds for preclinical or clinical studies, sourcing a higher purity grade and ensuring a consistent supply with detailed certificates of analysis becomes critical.

Experimental Design: A Conceptual Workflow

To contextualize the use of N,N-Diethyl-3-aminophenol, this section outlines a conceptual experimental workflow. This workflow demonstrates how the compound can be utilized as a starting material in a multi-step synthesis, a common practice in drug discovery.

Workflow: Synthesis of a Hypothetical Substituted Benzofuran Derivative

G cluster_0 start N,N-Diethyl-3-aminophenol (CAS 91-68-9) step1 1. O-propargylation (Propargyl bromide, K₂CO₃, Acetone) start->step1 intermediate1 Intermediate A (Propargyl ether derivative) step1->intermediate1 step2 2. Thermal Cyclization (e.g., Claisen rearrangement followed by intramolecular hydroalkoxylation) intermediate1->step2 intermediate2 Intermediate B (Benzofuran core) step2->intermediate2 step3 3. Functionalization (e.g., Suzuki cross-coupling at a pre-installed handle) intermediate2->step3 final_product Final Product (Hypothetical substituted benzofuran) step3->final_product analysis Purification and Structural Elucidation (HPLC, NMR, MS) final_product->analysis

Caption: Conceptual workflow for the synthesis of a substituted benzofuran.

Protocol Causality:

  • O-propargylation: The phenolic proton is acidic and can be removed by a mild base like potassium carbonate. The resulting phenoxide is a potent nucleophile that readily attacks the electrophilic carbon of propargyl bromide to form the key propargyl ether intermediate. Acetone is a suitable polar aprotic solvent for this S_N2 reaction.

  • Thermal Cyclization: Heating the propargyl ether can induce a thermal rearrangement (e.g., a Claisen-type rearrangement) followed by an intramolecular cyclization to form the stable benzofuran ring system. The specific conditions would require optimization.

  • Functionalization: If the initial starting material or the propargyl bromide contained a suitable functional group (e.g., a halide), this position on the newly formed benzofuran scaffold can be used for further elaboration, such as introducing diversity through a palladium-catalyzed cross-coupling reaction. This allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

This self-validating system relies on standard, well-documented organic transformations. The progress of each step would be meticulously monitored by techniques like thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS), with the structure of each intermediate and the final product confirmed by nuclear magnetic resonance (NMR) spectroscopy.

References

  • ChemicalBook. (n.d.). 91-68-9 | CAS DataBase.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N,N-Diethyl-3-aminophenol 91-68-9.
  • CAS. (n.d.). 3-(Diethylamino)phenol. CAS Common Chemistry.
  • Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine

Abstract & Scope This Application Note details the optimized synthesis of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine (Target 1 ) from 3-chloro-5-(trifluoromethoxy)benzonitrile (Precursor 2 ). This specific transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the optimized synthesis of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine (Target 1 ) from 3-chloro-5-(trifluoromethoxy)benzonitrile (Precursor 2 ).

This specific transformation presents a classic chemoselectivity challenge in medicinal chemistry: reducing a nitrile to a primary amine while preserving a labile aryl-chloride bond and a trifluoromethoxy group. Standard catalytic hydrogenation (H₂/Pd-C) frequently results in hydrodehalogenation (loss of Cl), rendering it unsuitable for high-purity library synthesis.

This guide prioritizes Borane-Dimethyl Sulfide (BH₃[1][2][3]·DMS) complexation as the Gold Standard protocol for laboratory-scale synthesis, delivering >90% chemoselectivity. A secondary protocol using Raney® Cobalt is provided for scale-up scenarios where reagent cost is a limiting factor.

Retrosynthetic Analysis & Strategic Logic

The synthesis hinges on the reduction of the nitrile carbon from the +3 oxidation state to -3. The presence of the meta-chloro substituent dictates the choice of reducing agent.

Critical Process Parameters (CPP)
  • Chemoselectivity: The reducing agent must be electrophilic (hydride donor) rather than a surface-catalyst system that facilitates oxidative addition into the Ar-Cl bond.

  • Suppression of Secondary Amines: Nitrile reduction intermediates (imines) can react with the product amine to form secondary amine dimers (

    
    ). Borane reagents mitigate this by "trapping" the amine as a stable borane adduct until acidic workup.
    
Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway and the critical divergence point between successful amine synthesis and common pitfalls (dimerization/dehalogenation).

ReactionPathway Start 3-Cl-5-(OCF3)Benzonitrile Borane Reagent: BH3·DMS Start->Borane H2Pd Reagent: H2, Pd/C Start->H2Pd Inter1 Imine Intermediate SideProduct2 Secondary Amine Dimer Inter1->SideProduct2 Condensation Complex Borazine/Borane Adduct (Stable Trap) Borane->Complex Reduction Hydrolysis Acidic Hydrolysis (MeOH/HCl) Complex->Hydrolysis Target Target Primary Amine (>95% Yield) Hydrolysis->Target H2Pd->Inter1 SideProduct1 De-chlorinated Byproduct H2Pd->SideProduct1 Hydrogenolysis

Figure 1: Mechanistic pathway comparing Borane reduction (Green path) vs. Catalytic Hydrogenation (Red path). The Borane route traps the amine, preventing dimerization.

Protocol A: Borane-Dimethyl Sulfide Reduction (Recommended)

Scale: 1.0 g to 50.0 g Mechanism: Electrophilic reduction via concerted hydride transfer. Advantages: Preserves Ar-Cl bond; prevents secondary amine formation.

Materials & Reagents
ReagentEquiv.[1][2][4][5][6][7]RoleSpecification
Precursor 2 1.0Substrate>98% Purity
BH₃·DMS 3.0 - 5.0Reductant2.0 M in THF or 10 M Neat
THF 10 VolSolventAnhydrous, Inhibitor-free
Methanol ExcessQuenchHPLC Grade
HCl (aq) ExcessHydrolysis2M or 6M
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 3-chloro-5-(trifluoromethoxy)benzonitrile (1.0 equiv) and anhydrous THF (5 volumes). Cool to 0°C using an ice bath.[4]

  • Addition: Add BH₃·DMS (3.0 equiv) dropwise via the addition funnel over 20 minutes.

    • Note: Evolution of dimethyl sulfide (DMS) will occur. Ensure the fume hood is active; DMS has a potent stench.[7]

  • Reaction: Remove the ice bath and heat the mixture to reflux (66°C) . Maintain reflux for 3–5 hours.

    • IPC (In-Process Control): Monitor by LCMS.[4] The intermediate borane-amine complex may not fly well on MS. Look for disappearance of nitrile peak (2230 cm⁻¹ on IR).

  • Quench (Critical Step): Cool the reaction mixture to 0°C. Very carefully add Methanol dropwise.

    • Safety: Vigorous H₂ gas evolution will occur. Do not rush this step.

  • Hydrolysis: Once gas evolution ceases, add 6M HCl (2 equiv relative to Borane) or saturate the solution with HCl gas. Reflux for 1 hour.

    • Why? This breaks the robust B-N bond formed during reduction. Without this step, yield will be near zero.

  • Workup:

    • Concentrate the mixture to remove THF/MeOH.

    • Dilute residue with water. Wash with Et₂O (removes non-basic impurities).

    • Basify the aqueous layer to pH >12 using NaOH (4M).

    • Extract the free amine into DCM or EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate.

Protocol B: Raney® Cobalt Hydrogenation (Scale-Up Alternative)

Scale: >100 g Mechanism: Surface-catalyzed hydrogenation. Advantages: Cheaper reagents; easier workup (filtration). Risks: Requires high pressure; lower tolerance for Ar-Cl than Borane.

Critical Modification for Ar-Cl Stability

Standard Raney Nickel or Pd/C will strip the chlorine atom. Raney Cobalt is less active toward Carbon-Halogen bonds but sufficiently active for Nitriles.

Procedure
  • Catalyst Prep: Wash Raney Cobalt (20 wt% loading) with water (3x) and MeOH (3x) to remove alkali storage buffer.

  • Reaction: In a stainless steel autoclave, mix:

    • Precursor Nitrile (1.0 equiv)[8]

    • Raney Cobalt (20 wt%)

    • MeOH (10 Vol)

    • Additive: NH₃ in MeOH (7M, 2.0 equiv). Ammonia suppresses secondary amine formation.[9]

  • Hydrogenation: Pressurize to 50 bar (725 psi) H₂ . Heat to 60°C. Stir vigorously (1000 rpm) for 12 hours.

  • Workup: Filter catalyst over Celite (Keep wet! Pyrophoric). Concentrate filtrate.[4]

Analytical Characterization

Confirm the identity of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine using the following markers.

TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆)δ 3.85 (s, 2H)Benzylic -CH ₂-NH₂ (Diagnostic shift from Nitrile)
¹H NMR (DMSO-d₆)δ 7.20 - 7.50 (m, 3H)Aromatic protons (Pattern: s, s, s due to meta-substitution)
¹⁹F NMR δ -57.0 (s, 3H)-OCF ₃ (Singlet, distinct from -CF3 which is ~-62 ppm)
LCMS (ESI+)[M+H]⁺ = 226.0/228.0Chlorine isotope pattern (3:1 ratio) is mandatory.
IR ~3300-3400 cm⁻¹Primary Amine N-H stretch (Broad).
IR Absent 2230 cm⁻¹Disappearance of Nitrile stretch.

Safety & Handling Guidelines

Borane-Dimethyl Sulfide (BH₃[1][2][3]·DMS)
  • Hazard: Highly flammable; reacts violently with water to release Hydrogen gas.

  • Stench: DMS has a distinct "rotten cabbage" odor. Bleach (NaOCl) can be used to scrub glassware to oxidize residual DMS to odorless DMSO.

  • Storage: Store at 2–8°C. Warm to room temperature before opening to prevent condensation (hydrolysis).

Hydrogenation[1][2][6][9][10][11][12]
  • Hazard: High-pressure H₂ is an explosion hazard. Ensure autoclave is grounded.

  • Catalyst: Raney Cobalt/Nickel is pyrophoric when dry. Always keep submerged in solvent or water.

References

  • Borane Reduction of Nitriles (General Protocol)

    • Brown, H. C.; Choi, Y. M.; Narasimhan, S. Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with nitriles. A convenient synthesis of amines.[2]Journal of Organic Chemistry, 1982 , 47(16), 3153–3163.

  • Synthesis of 3-chloro-5-(difluoromethoxy)benzylamine (Analogous Patent)

    • Synthetic method of 3-chloro-5-(difluoromethoxy)benzylamine.[8] Patent CN110885291B. (Validates BH3-DMS for this specific scaffold).

  • Prevention of Dehalogenation in Hydrogenation

    • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Seminal text on catalyst selection for halonitro/nitrile reductions).
  • Safety Data Sheet (BH3-DMS)

    • Fisher Scientific SDS: Borane dimethyl sulfide complex.

Sources

Application

Application Note: High-Efficiency Boc-Protection of 3-Chloro-5-(trifluoromethoxy)benzylamine

Abstract & Scope This technical guide details the procedure for the -tert-butoxycarbonyl (Boc) protection of 3-Chloro-5-(trifluoromethoxy)benzylamine . This substrate is a critical building block in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the procedure for the


-tert-butoxycarbonyl (Boc) protection of 3-Chloro-5-(trifluoromethoxy)benzylamine . This substrate is a critical building block in medicinal chemistry, particularly for modulating lipophilicity in kinase inhibitors and GPCR ligands. The presence of the electron-withdrawing chlorine and trifluoromethoxy groups renders the benzylic amine slightly less nucleophilic than unsubstituted benzylamine, requiring specific attention to stoichiometry and reaction time.

This guide presents two validated protocols:

  • Method A (Standard Homogeneous): Ideal for discovery-scale synthesis (mg to gram scale) using dichloromethane (DCM).

  • Method B (Green/Biphasic): Ideal for scale-up (>10 g) using a THF/Water system to minimize chlorinated waste and simplify salt removal.

Chemical Context & Substrate Analysis[1][2][3][4][5]

Substrate Properties

The starting material, 3-Chloro-5-(trifluoromethoxy)benzylamine , possesses distinct electronic and physical characteristics that influence the reaction workup:

  • Lipophilicity: The

    
     and 
    
    
    
    groups significantly increase
    
    
    compared to benzylamine. The product will be highly soluble in organic solvents (DCM, EtOAc) and virtually insoluble in water.
  • Electronic Effect: Both substituents are electron-withdrawing (inductive effect). This lowers the

    
     of the amine slightly, but it remains sufficiently nucleophilic to react with di-tert-butyl dicarbonate (
    
    
    
    ) under mild conditions.
PropertyData
Compound Name 3-Chloro-5-(trifluoromethoxy)benzylamine
Molecular Formula

Molecular Weight 225.60 g/mol
Target Product MW 325.71 g/mol (Boc-protected)
Physical State Colorless to pale yellow liquid (typically)
Solubility High in DCM, THF, MeOH; Low in Water
Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of


. The resulting tetrahedral intermediate collapses to release tert-butyl carbonate, which decomposes into 

and tert-butoxide (or tert-butanol depending on proton sources).

BocMechanism Amine Substrate (R-NH2) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack Boc2O Boc Anhydride (Boc2O) Boc2O->Inter Prod Boc-Carbamate (Product) Inter->Prod Elimination Byprod Byproducts (CO2 + tBuOH) Inter->Byprod Decarboxylation

Figure 1: Mechanistic pathway for Boc-protection.[1] The base (TEA or NaOH) neutralizes the generated acid/protonated amine species to drive equilibrium.

Experimental Protocols

Method A: Standard Homogeneous Protocol (DCM/TEA)

Recommended for small-scale, moisture-sensitive, or rapid discovery synthesis.

Reagents:

  • Substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1][2]
    
  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous preferred but not strictly required]

  • 4-Dimethylaminopyridine (DMAP) (0.05 equiv) [Optional catalyst for sluggish reactions]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-5-(trifluoromethoxy)benzylamine (1.0 equiv) in DCM (concentration ~0.2 M).

  • Base Addition: Add

    
     (1.5 equiv) followed by DMAP (optional). Cool to 
    
    
    
    in an ice bath.
    • Note: Cooling prevents exotherms and potential side reactions, though this substrate is generally stable at RT.

  • Boc Addition: Add a solution of

    
     (1.1 equiv) in a small amount of DCM dropwise over 10 minutes.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The amine spot (baseline or low

      
       with tailing) should disappear; the product spot will have higher 
      
      
      
      . Ninhydrin stain will visualize the amine (purple) but not the Boc-product.
  • Workup (Critical): See Section 4.

Method B: Green Biphasic Protocol (THF/Water)

Recommended for scale-up, cost-reduction, and avoiding chlorinated solvents.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (1.1 equiv)[2]
    
  • Sodium Carbonate (

    
    ) or NaOH (2.0 equiv)
    
  • Solvent: THF and Water (1:1 ratio)

Procedure:

  • Dissolution: Dissolve the amine in THF.

  • Base Preparation: Dissolve

    
     in water. Add this aqueous solution to the THF mixture.
    
  • Reaction: Add

    
     (solid or melted) in one portion. Stir vigorously at RT for 4–12 hours.
    
    • Note: Vigorous stirring is essential as the reaction occurs at the interface or via phase transfer.

  • Completion: Once TLC indicates consumption of starting material, dilute with Ethyl Acetate (EtOAc) and separate phases.

Workup & Purification Strategy

Due to the lipophilic nature of the


 group, the product is prone to forming emulsions if not handled correctly. The following "Self-Validating" workup ensures removal of unreacted amine and excess Boc anhydride.

WorkupFlow Rxn Crude Reaction Mixture Quench Dilute with Organic Solvent (DCM or EtOAc) Rxn->Quench AcidWash Wash 1: 0.5M Citric Acid or 1M HCl (Removes unreacted Amine) Quench->AcidWash Organic Layer BaseWash Wash 2: Sat. NaHCO3 (Removes acidic byproducts) AcidWash->BaseWash Organic Layer Brine Wash 3: Brine (Drying step) BaseWash->Brine Organic Layer Dry Dry over Na2SO4 & Concentrate Brine->Dry

Figure 2: Purification workflow. The acid wash is the critical step for purity, converting unreacted starting material into a water-soluble salt.

Step-by-Step Workup:

  • Acid Wash: Wash the organic phase twice with 0.5 M Citric Acid or 1 M HCl .

    • Why: This protonates any remaining starting amine, forcing it into the aqueous layer. The Boc-protected product remains in the organic layer.

    • Caution: Do not use strong acid for prolonged periods as it may deprotect the Boc group (though Boc is generally stable to dilute acid washes).

  • Base Wash: Wash the organic phase with Saturated

    
     .[2]
    
    • Why: Neutralizes any residual acid and removes potential phenols or acidic impurities.

  • Drying: Wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Purification:

  • The crude material is often

    
     pure after this workup.
    
  • If necessary, purify via Flash Column Chromatography :

    • Stationary Phase: Silica Gel.

    • Mobile Phase: 0-20% EtOAc in Hexanes. (The product is non-polar due to the

      
       group and will elute early).
      

Analytical Validation (Self-Check)

To confirm the identity of tert-butyl (3-chloro-5-(trifluoromethoxy)benzyl)carbamate:

TechniqueDiagnostic Signal
1H NMR

~1.45 ppm (s, 9H):
The characteristic Boc tert-butyl singlet.

~4.30 ppm (d, 2H):
Benzylic protons (

), becomes a doublet due to -NH coupling.

~5.00 ppm (br s, 1H):
Carbamate -NH proton.
19F NMR

~-58.0 ppm (s, 3H):
Distinctive signal for

.
TLC

Change:
Significant increase in

compared to starting amine. Product is UV active (

).

Safety & Handling

  • Fluorinated Compounds: While stable, the substrate contains

    
    . In case of fire, toxic fluoride gases (HF, 
    
    
    
    ) may be evolved. Incinerate waste in appropriate facilities.
  • Sensitization: Benzylamines can be skin sensitizers and corrosive. Wear nitrile gloves and eye protection.

  • Pressure: The reaction generates

    
     (especially in Method B or upon acidic workup). Ensure glassware is not sealed tight; use a vent needle or bubbler.
    

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[3]

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748. [Link]

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[3] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [Link]

  • PubChem. (n.d.). 3-(Trifluoromethoxy)benzylamine Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of free base (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine. It is designed to help you anticipate and trou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine. It is designed to help you anticipate and troubleshoot issues related to the oxidative stability of this compound, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My sample of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine has developed a yellow tint over time. What could be the cause?

A1: A yellow discoloration is a common indicator of oxidation. Primary aromatic amines, including substituted benzylamines, are susceptible to oxidation when exposed to atmospheric oxygen. The initial oxidation product is typically the corresponding imine, which can then undergo further reactions to form more complex, often colored, impurities. The rate of oxidation can be accelerated by exposure to light and elevated temperatures.

Q2: How does the substitution pattern of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine affect its susceptibility to oxidation?

A2: The oxidation of benzylamines often proceeds through the transfer of a hydride ion from the carbon atom adjacent to the nitrogen (the benzylic position) to an oxidizing agent. The presence of electron-withdrawing groups on the aromatic ring, such as the chloro and trifluoromethoxy substituents in your molecule, decreases the electron density at the benzylic position. This makes the hydride transfer less favorable, and therefore, (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine is expected to be more resistant to oxidation compared to unsubstituted benzylamine.[1][2][3][4] However, this does not make it immune to oxidation, and proper handling is still crucial.

Q3: What are the primary degradation products I should be looking for?

A3: The most likely initial oxidation product is the corresponding N-benzylidenebenzylamine, formed from the condensation of two molecules of the starting amine after the initial oxidation of one molecule to the imine. Further oxidation and hydrolysis could potentially lead to the formation of 3-chloro-5-(trifluoromethoxy)benzaldehyde and benzoic acid derivatives.

Q4: Can I store the free base in a standard laboratory freezer?

A4: While storing at low temperatures (generally below 30°C) is recommended to slow down potential degradation, it is not sufficient on its own.[5] The primary concern is exposure to air. If the container is not properly sealed and purged with an inert gas, oxidation can still occur, albeit at a slower rate. For long-term storage, it is best to store the compound in a sealed vial or ampule under a nitrogen or argon atmosphere.

Q5: Is the hydrochloride salt of this amine more stable?

A5: Yes, in general, the salt form of a benzylamine is more stable to oxidation than the free base. Protonation of the amino group decreases its electron-donating capacity, which in turn reduces the susceptibility of the benzylic C-H bond to cleavage. However, the free base is often required for subsequent reactions, so proper handling of the liberated amine is essential.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides step-by-step solutions.

Issue 1: Rapid Discoloration of the Amine Upon Exposure to Air
  • Problem: You have just purified (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine, and it is a colorless oil. However, within a short period of exposure to the laboratory atmosphere, it begins to turn yellow.

  • Potential Cause: This is a classic sign of rapid aerial oxidation. The amine is reacting with oxygen in the air. This can be exacerbated by bright laboratory lighting.

  • Solution:

    • Work under an inert atmosphere: For all manipulations of the purified free base, use an inert atmosphere such as nitrogen or argon. This can be achieved using a glove box or a Schlenk line.[1][2][3][6][7]

    • Use deoxygenated solvents: If you are preparing a solution of the amine, ensure your solvent has been thoroughly deoxygenated. This can be done by bubbling argon or nitrogen through the solvent for at least 30 minutes or by using the freeze-pump-thaw technique.

    • Minimize light exposure: Protect the compound from light by using amber-colored vials or by wrapping the container in aluminum foil.

Issue 2: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
  • Problem: You are using (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine in a reaction, but you are observing variable yields and the formation of unknown impurities in your crude product analysis (e.g., by TLC, LC-MS, or NMR).

  • Potential Causes:

    • Degradation of the starting material: The amine may have already partially oxidized before being used in the reaction.

    • Oxidation during the reaction: The reaction conditions may be promoting the oxidation of the amine.

  • Solutions:

    • Verify the purity of the starting material: Before each use, check the purity of the amine. A quick 1H NMR spectrum can reveal the presence of oxidation products. The benzylic protons (CH2) of the amine will have a characteristic chemical shift, while the corresponding imine will have a downfield singlet for the C=N-H proton.

    • Employ an inert atmosphere for your reaction: If your reaction chemistry allows, perform the entire reaction under a nitrogen or argon atmosphere. This is especially critical if the reaction is run at elevated temperatures or for extended periods.

    • Consider the reaction workup: During the workup, the amine may be exposed to air. If possible, maintain an inert atmosphere during extractions and solvent removal.

    • Investigate reaction components: Ensure that none of the other reagents or solvents are introducing oxidizing species.

Issue 3: Long-Term Storage and Maintaining Purity
  • Problem: You need to store a stock of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine for an extended period and want to ensure its purity is maintained.

  • Potential Cause: Gradual oxidation over time due to improper storage conditions.

  • Solutions:

    • Inert Atmosphere Storage: The most effective method for long-term storage is to ampulize the compound under an inert atmosphere. If this is not feasible, store the amine in a vial with a PTFE-lined cap, purge the headspace with nitrogen or argon before sealing, and wrap the vial with Parafilm.

    • Addition of an Antioxidant: For a stock solution, consider adding a small amount of a radical scavenging antioxidant, such as butylated hydroxytoluene (BHT).[8][9][10] A typical concentration would be in the range of 0.01-0.1% (w/v).

    • Combined Antioxidant Systems: For enhanced protection, a synergistic combination of a primary antioxidant (like BHT) and a secondary antioxidant (like a phosphite stabilizer) can be used.[10][11][12] The primary antioxidant scavenges free radicals, while the secondary antioxidant decomposes hydroperoxides that can initiate further oxidation.

    • Regular Purity Checks: Periodically check the purity of your stored sample using a stability-indicating analytical method, such as HPLC-UV.

Experimental Protocols

Protocol 1: Handling (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine using a Schlenk Line

This protocol outlines the basic steps for safely handling the amine under an inert atmosphere.

Materials:

  • Schlenk line with a dual vacuum and inert gas (N2 or Ar) manifold

  • Oven-dried glassware (Schlenk flask, syringes, needles)

  • Vacuum pump with a cold trap (liquid nitrogen)

  • Septa and glass stoppers

  • (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine in a septum-sealed vial

Procedure:

  • Prepare the Schlenk line:

    • Ensure the Schlenk line is clean and the joints are properly greased.

    • Start the vacuum pump and cool the trap with liquid nitrogen.[1][6]

    • Evacuate the manifold.

  • Prepare the Reaction Flask:

    • Attach an oven-dried Schlenk flask to the line.

    • Perform at least three vacuum/inert gas cycles to remove air and moisture from the flask. This involves evacuating the flask for several minutes and then backfilling with the inert gas.[1]

  • Transfer the Amine:

    • Using a clean, dry, and inert gas-purged syringe, pierce the septum of the storage vial.

    • Withdraw the desired amount of the amine.

    • Inject the amine into the prepared Schlenk flask against a positive flow of inert gas.

  • Shutdown:

    • Once the transfer is complete, remove the syringe.

    • The flask containing the amine can now be used for your reaction or stored under a positive pressure of inert gas.

Protocol 2: Monitoring Purity by HPLC-UV

This is a general guideline for developing a stability-indicating HPLC method. Method optimization will be required for your specific instrumentation and column.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and a buffer (e.g., 0.02 M ammonium acetate, pH adjusted to 7.0). The exact ratio will need to be optimized to achieve good separation between the parent amine and its potential degradation products. A good starting point would be 60:40 (v/v) acetonitrile:buffer.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the compound)[13][14]

Sample Preparation:

  • Accurately weigh and dissolve a small amount of the amine in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Analysis:

  • Inject the sample and monitor the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. This method should be validated for specificity by performing forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to ensure that the degradation products are well-separated from the parent compound.[8][15][16][17]

Visualizations

Oxidation_Pathway Amine (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine Imine Intermediate Imine Amine->Imine - [H] Condensation Condensation Amine->Condensation Oxidant O2, Light, Heat Oxidant->Imine Imine->Condensation Aldehyde 3-Chloro-5-(trifluoromethoxy)benzaldehyde Imine->Aldehyde Final_Product N-benzylidenebenzylamine derivative Condensation->Final_Product Hydrolysis Hydrolysis Hydrolysis->Aldehyde

Caption: Proposed oxidative degradation pathway of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine.

Prevention_Workflow cluster_storage Storage cluster_handling Handling & Experiments cluster_monitoring Quality Control Storage Store Free Base Inert_Atmosphere Inert Atmosphere (N2/Ar) Storage->Inert_Atmosphere Cold_Dark Cold & Dark Conditions Storage->Cold_Dark Antioxidant Add Antioxidant (e.g., BHT) Storage->Antioxidant Handling Manipulate Compound Schlenk_Line Use Schlenk Line / Glove Box Handling->Schlenk_Line Deoxygenated_Solvents Use Deoxygenated Solvents Handling->Deoxygenated_Solvents Monitoring Monitor Purity HPLC Stability-Indicating HPLC Monitoring->HPLC NMR 1H NMR Spectroscopy Monitoring->NMR

Caption: Recommended workflow for preventing the oxidation of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine.

References

  • The Schlenk Line Survival Guide. Available at: [Link]

  • Illustrated guides designed to help you master air and moisture-sensitive chemistry. The Schlenk Line Survival Guide. Available at: [Link]

  • JoVE. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. 2017. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Schlenk line: setup. Available at: [Link]

  • University of New Mexico, Department of Chemistry. Schlenk Line. Available at: [Link]

  • Al-Malaika, S., et al. Antioxidant interaction between organic phosphites and hindered amine light stabilisers during processing and thermoxidation of.
  • Singh, M., et al.
  • Mathur, D., et al. Kinetics and Mechanism of the Oxidation of Substituted Benzylamines by N-Chlorosuccinimide. RSC Publishing.
  • Science.gov. stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • Royal Society of Chemistry. Supporting information. Available at: [Link]

  • Avery, M. J. & Junk, G. A. Gas chromatography/mass spectrometry determination of water-soluble primary amines as their pentafluorobenzaldehyde imines. OSTI.GOV. 1985. Available at: [Link]

  • Scribd. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Available at: [Link]

  • Pan, H., et al. Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. ECS Electrochemistry Letters. 2014.
  • Al-Dalain, S. A. Synergistic Effect of combined some natural and synthetic antioxidants to increase oxidative stability using DPPH test. Journal of the American Oil Chemists' Society.
  • University of Colorado Boulder, Department of Chemistry. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Scribd. Amine Degradation: Issues & Solutions. Available at: [Link]

  • ResearchGate. Amine Degradation: Problems: Review of Research Achievements, Recovery Techniques. Available at: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. 2020. Available at: [Link]

  • ACS Publications. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology. 2020.
  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

  • ResearchGate. Synergistic and antagonistic effects on oxidation stability of antioxidants in a synthetic ester based oil.
  • Zhao, X. Z., et al. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Publishing.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • REDA Safe. Chemical Compatibility and Storage Guidelines. 2022. Available at: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. 2017. Available at: [Link]

  • Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS. 2016. Available at: [Link]

  • UM Research Repository. DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. 2010.
  • Zhang, Y., et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
  • University of Massachusetts Boston, Department of Chemistry. CHAPTER 21: AMINES. Available at: [Link]

  • Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. 2020. Available at: [Link]

  • Pospišil, J., et al. Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization.
  • Waters. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY UPLC FLR Detector.
  • UCLA Chemistry and Biochemistry. 1H NMR Chemical Shifts (δ, ppm). Available at: [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. 2022.
  • El-Gindy, A., et al.
  • Journal of Chromatography A.
  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • PubMed. Cometabolic degradation of chlorinated aromatic compounds. 2003. Available at: [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. Available at: [Link]

  • PubMed. Biodegradation of aromatic compounds: current status and opportunities for biomolecular approaches. 2009. Available at: [Link]

  • ResearchGate. (PDF)
  • Chemical Science. Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. RSC Publishing. 2021.
  • Global NEST Journal. Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL)

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Optimization

Removing unreacted starting material from (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine synthesis

Technical Support Center: Synthesis of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine A Guide to Troubleshooting and Purification Prepared by our Senior Application Scientists, this guide provides in-depth technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine

A Guide to Troubleshooting and Purification

Prepared by our Senior Application Scientists, this guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine. Here, we address common challenges related to the removal of unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction seems complete by TLC, but after work-up, I have a significant amount of unreacted starting material. What is the most likely cause?

This issue often arises from the specific synthetic route employed. The two most common pathways to (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine are:

  • Reductive Amination: Starting from 3-Chloro-5-(trifluoromethoxy)benzaldehyde.

  • Nitrile Reduction: Starting from 3-Chloro-5-(trifluoromethoxy)benzonitrile.

In both cases, the primary amine product possesses basic properties that can be exploited for purification. A common and effective method is an acid-base extraction .

Q2: How does acid-base extraction work to separate my amine product from the starting material?

Acid-base extraction leverages the difference in the solubility of the amine product and the neutral starting material (aldehyde or nitrile) in acidic and basic aqueous solutions.

The core principle is as follows:

  • Your basic amine product will react with an acid (like HCl) to form a water-soluble ammonium salt.

  • The unreacted starting material, being neutral, will remain in the organic solvent.

  • By separating the aqueous and organic layers, you can effectively isolate the amine from the starting material.

  • The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Guide: Purification Protocols

This section provides detailed, step-by-step protocols for the most common purification challenges.

Scenario 1: Removing Unreacted 3-Chloro-5-(trifluoromethoxy)benzaldehyde

Problem: You have performed a reductive amination and need to remove the unreacted aldehyde from your (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine product.

Solution: An acid-base liquid-liquid extraction is the most efficient method.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or diethyl ether, in a separatory funnel.

  • Acidic Wash: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The protonated amine will move into the aqueous layer, while the aldehyde remains in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the acidic wash of the organic layer two more times to ensure complete extraction of the amine.

  • Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH 9-10, check with pH paper). This will deprotonate the ammonium salt, regenerating the free amine.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract the free amine back into an organic solvent (e.g., dichloromethane or diethyl ether) three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified amine.

Scenario 2: Removing Unreacted 3-Chloro-5-(trifluoromethoxy)benzonitrile

Problem: You have performed a nitrile reduction and need to separate the unreacted nitrile from your (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine product.

Solution: Similar to the aldehyde, the nitrile is a neutral compound and can be separated from the basic amine product using an acid-base extraction. The protocol is identical to the one described above.

Advanced Purification Techniques

In cases where acid-base extraction does not yield a product of sufficient purity, or if other impurities are present, the following techniques can be employed.

Column Chromatography

Application: To separate the amine product from non-basic impurities or byproducts with similar solubility.

Key Considerations:

  • Silica Gel Acidity: Standard silica gel is acidic and can cause streaking or irreversible adsorption of basic amines. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent.

  • Stationary Phase: Alternatively, an amine-functionalized silica gel can be used to provide a more inert surface for the purification of basic compounds.

  • Solvent System: A common solvent system is a gradient of methanol in dichloromethane.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a column with silica gel in the chosen eluent system (e.g., hexane/ethyl acetate with 1% triethylamine).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC to isolate the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization as the Hydrochloride Salt

Application: For obtaining a highly pure, crystalline solid product.

Principle: The amine product can be converted to its hydrochloride salt, which often has different solubility properties than the free base and any impurities, allowing for purification by recrystallization.

Experimental Protocol: Salt Formation and Recrystallization

  • Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent like methanol or diethyl ether. While stirring and cooling in an ice bath, add a slight excess of concentrated HCl dropwise. The hydrochloride salt should precipitate.

  • Isolation: Collect the salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol-ether mixture) and allow it to cool slowly to form crystals.

  • Drying: Collect the pure crystals by filtration and dry them under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine.

PurificationWorkflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction tlc_check1 TLC Analysis of Purity extraction->tlc_check1 pure_product Pure Amine Product tlc_check1->pure_product Sufficiently Pure chromatography Column Chromatography tlc_check1->chromatography Impurities Present tlc_check2 TLC Analysis of Purity chromatography->tlc_check2 tlc_check2->pure_product Sufficiently Pure recrystallization Recrystallization as HCl Salt tlc_check2->recrystallization Further Purification Needed final_product High Purity Crystalline Product recrystallization->final_product

Caption: Purification workflow for (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine.

Quantitative Data Summary

Purification MethodTypical RecoveryTypical PurityKey AdvantagesKey Disadvantages
Acid-Base Extraction >90%>95%High capacity, cost-effective, removes acidic/basic impurities.May not remove neutral impurities with similar solubility.
Column Chromatography 60-90%>98%Excellent separation of a wide range of impurities.Time-consuming, requires significant solvent, potential for product loss on the column.
Recrystallization 50-80%>99%Yields highly pure, crystalline product.Dependent on finding a suitable solvent system, potential for significant product loss.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Liquid/liquid Extraction - LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Acid-Base Extraction Tutorial - YouTube. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry - Reddit. [Link]

  • Manganese catalysed reduction of nitriles with amine boranes - RSC Publishing. [Link]

  • Reduction of nitriles to primary amines - Google P
  • 20.7: Chemistry of Nitriles. [Link]

  • reduction of nitriles - Chemguide. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. [Link]

  • Amide or Amino HPLC Columns Wh

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone for organic chemists. This guide provides an in-depth analysis of the 1H NMR spectrum of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine, a compound of interest in medicinal chemistry. We will dissect its predicted spectral features, compare it with structurally related analogs, and provide a robust experimental protocol for its characterization. This guide is intended for researchers, scientists, and drug development professionals who rely on accurate spectral interpretation.

Predicted 1H NMR Spectrum of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine

Figure 1: Structure of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine.

The predicted 1H NMR spectrum is expected to exhibit signals corresponding to the aromatic protons, the benzylic methylene (CH₂) protons, and the amine (NH₂) protons.

Table 1: Predicted 1H NMR Spectral Data for (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H (H-2, H-4, H-6)7.2 - 7.5Multiplet (m)1-3 (meta)
Benzylic CH₂~3.8 - 4.0Singlet (s) or Triplet (t)If coupled to NH₂, ~5-7
Amine NH₂1.5 - 4.0 (variable)Broad Singlet (br s)-

Rationale Behind the Predictions:

  • Aromatic Protons (H-2, H-4, H-6): The aromatic region of a substituted benzene ring is influenced by the electronic nature of the substituents.[1][2] In this molecule, the chlorine and trifluoromethoxy groups are both electron-withdrawing, which will deshield the aromatic protons, causing them to resonate downfield from benzene (7.36 ppm in CDCl₃).[1] We can anticipate a complex multiplet pattern due to meta-coupling between the three non-equivalent aromatic protons. The typical range for aromatic protons in substituted benzenes is between 6.5 and 8.0 ppm.[2] Given the presence of two electron-withdrawing groups, the chemical shifts are predicted to be in the lower end of this range.

  • Benzylic Methylene Protons (CH₂): The CH₂ group is attached to the aromatic ring and a nitrogen atom. Its chemical shift will be downfield from typical aliphatic CH₂ groups due to the deshielding effects of the aromatic ring and the electronegative nitrogen atom. For benzylamine, the benzylic protons appear around 3.75 ppm.[3] The substituents on the ring in our target molecule are unlikely to cause a dramatic shift in this value. The multiplicity of this signal can be a singlet or a triplet. In many cases, coupling to the amine protons is not observed due to rapid proton exchange with trace amounts of water or other exchangeable protons in the solvent.[4] If the sample is very pure and dry, a triplet may be observed due to coupling with the two NH₂ protons.

  • Amine Protons (NH₂): The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature.[5][6] The signal is often broad due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.[1][6] In many deuterated solvents, the amine protons will exchange with deuterium, leading to a diminished or absent signal. When observable, it typically appears as a broad singlet in the range of 1.5 to 4.0 ppm for primary amines.[6]

Comparative Analysis with Structurally Similar Compounds

To lend credence to our predictions, we can compare the expected spectrum with the known 1H NMR data of similar molecules.

Table 2: 1H NMR Data for Benzylamine and a Substituted Phenylmethanamine

CompoundAromatic Protons (δ, ppm)Benzylic CH₂ (δ, ppm)Amine NH₂ (δ, ppm)Reference
Benzylamine7.22 - 7.28 (m, 5H)3.75 (s, 2H)Not reported[3]
[4-(trifluoromethyl)phenyl]methanamine7.4-7.6 (m, 4H)~3.9 (s, 2H)Not reported[7]

The data in Table 2 supports our predictions. The aromatic protons of benzylamine resonate in the expected region.[3] For [4-(trifluoromethyl)phenyl]methanamine, the electron-withdrawing trifluoromethyl group shifts the aromatic protons further downfield, which is consistent with our reasoning for the target molecule.[7] The benzylic CH₂ protons in both analogs appear as singlets around 3.75-3.9 ppm, reinforcing our predicted chemical shift for the target molecule.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine, the following protocol is recommended.

Workflow for 1H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Sample Weigh ~5-10 mg of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine Solvent Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Sample->Solvent TMS Add internal standard (TMS) Solvent->TMS Vortex Vortex to dissolve TMS->Vortex Transfer Transfer to NMR tube Vortex->Transfer Tune Tune and shim the probe Transfer->Tune Parameters Set acquisition parameters: - Pulse angle (e.g., 30-45°) - Acquisition time (~2-4 s) - Relaxation delay (1-5 s) - Number of scans (e.g., 8-16) Tune->Parameters Acquire Acquire the FID Parameters->Acquire FT Fourier Transform Acquire->FT Phase Phase correction FT->Phase Baseline Baseline correction Phase->Baseline Integrate Integrate signals Baseline->Integrate Reference Reference to TMS (0 ppm) Integrate->Reference

Sources

Comparative

A Comparative Guide to Purity Assessment of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine by Gas Chromatography

For researchers, scientists, and professionals in drug development, establishing the purity of novel pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of Gas Chromatography (GC) for the purity assessment of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine, a key building block in modern medicinal chemistry. We will explore the nuances of method development, validation, and objective comparison with alternative analytical techniques, supported by experimental data and established protocols.

The structural complexity of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine, featuring a halogen, a trifluoromethoxy group, and a primary amine on a phenyl ring, presents unique analytical challenges. The volatility of this compound makes Gas Chromatography (GC) a particularly suitable technique for its purity analysis.[1][2][3][4][5] This guide will delve into a robust GC-based methodology and compare its performance with High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

I. Gas Chromatography (GC) for Purity Determination

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[1] For (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine, GC offers high resolution and sensitivity, making it an excellent choice for detecting and quantifying impurities.

A. Rationale for GC Method Design

The development of a successful GC method hinges on the careful selection of several key parameters. The logic behind these choices is crucial for achieving accurate and reproducible results.

  • Column Selection: A mid-polarity capillary column, such as one with a 50% phenyl- and 50% dimethylpolysiloxane stationary phase, is often effective for separating regioisomers and other structurally similar impurities of substituted aromatic compounds.[6][7] This choice provides a balance of dispersive and dipole-dipole interactions necessary for resolving compounds with varying polarity.

  • Injector and Detector: A split/splitless injector is versatile for handling different sample concentrations. For purity analysis, a Flame Ionization Detector (FID) is generally preferred due to its high sensitivity to organic compounds, robustness, and wide linear range.[8] When unknown impurity identification is required, coupling the GC with a Mass Spectrometer (GC-MS) is the gold standard.[9][10]

  • Temperature Programming: A programmed temperature ramp is essential to ensure the efficient elution of both volatile and less volatile impurities, leading to sharp peaks and good separation. The initial oven temperature should be low enough to resolve early-eluting compounds, followed by a gradual increase to elute higher-boiling point components within a reasonable timeframe.[8]

  • Carrier Gas: Helium is a common and effective carrier gas, providing good efficiency and being safer than hydrogen.[8]

B. Experimental Protocol: GC-FID Purity Assay

This protocol outlines a standard method for the purity analysis of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine.

1. Materials and Reagents:

  • (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • GC vials with caps

2. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

3. Sample Preparation:

  • Prepare a stock solution of the sample by dissolving approximately 10 mg in 10 mL of the chosen solvent.

  • From the stock solution, prepare a working solution of approximately 100 µg/mL by further dilution.

4. GC-FID Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector Temperature: 300 °C

5. Data Analysis:

  • Identify the peak corresponding to (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine based on its retention time, which should be confirmed using a reference standard.

  • Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram to determine the purity.

C. Method Validation

The developed GC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][11][12][13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

II. Comparative Analysis of Purity Assessment Techniques

While GC is a powerful tool, a comprehensive understanding of its advantages and limitations in comparison to other analytical techniques is essential for selecting the most appropriate method for a given application.

Table 1: Comparison of Analytical Techniques for Purity Assessment of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation of ions based on their mass-to-charge ratio.
Analyte Suitability Excellent for volatile and thermally stable compounds.[2][3][4][5]Versatile for a wide range of compounds, especially non-volatile and thermally labile ones.[2][3]Provides detailed structural information for soluble compounds.Excellent for identifying and quantifying compounds with high sensitivity.[9][15][16][17][18]
Sensitivity High, especially with detectors like FID and MS.[19]Good, detector-dependent (e.g., UV, MS).[19]Lower sensitivity compared to chromatographic methods.Very high, capable of detecting trace-level impurities.[17]
Selectivity High, especially with capillary columns.High, with a wide variety of column chemistries available.High, provides unique signals for different molecular environments.Very high, can distinguish between compounds with different masses.
Quantitative Accuracy Excellent with proper calibration.Excellent with proper calibration.Excellent for purity determination using an internal standard (qNMR).[20][21][22]Can be quantitative, often used with a chromatographic inlet (LC-MS, GC-MS).
Impurity Identification Possible with GC-MS by fragmentation pattern analysis.[9][10]Possible with HPLC-MS.[15][16]Excellent for structural elucidation of unknown impurities.[9]The primary technique for structural confirmation of impurities.[9][15][16][17][18]
Sample Throughput Generally faster run times than HPLC.[3]Can be slower than GC, depending on the method.Relatively fast for simple purity checks.High-throughput capabilities, especially with direct infusion.[17]
Limitations Not suitable for non-volatile or thermally labile compounds.Requires solutes to be soluble in the mobile phase.Lower sensitivity can be a limitation for trace impurity detection.May require chromatographic separation for complex mixtures.
A. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds.[2][3] For (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine, which is volatile, GC is often the more direct approach. However, HPLC could be advantageous if potential impurities are non-volatile or if derivatization is required for GC analysis, which can introduce additional complexity. A reversed-phase HPLC method with a C18 column and a UV detector would be a typical starting point for this type of analyte.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is an invaluable tool for the structural elucidation and purity assessment of fluorinated compounds.[20][21][22][23] Quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a reference standard of the analyte itself, by using a certified internal standard.[22] ¹⁹F NMR is particularly powerful for this analyte due to the presence of the trifluoromethoxy group, offering a clean spectral window with high sensitivity for fluorine-containing impurities.[20][21][22][23]

C. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique that is indispensable for impurity profiling.[9][15][16][17][18] When coupled with a separation technique like GC or HPLC, it allows for the identification and quantification of trace-level impurities.[9] High-resolution mass spectrometry (HRMS) can provide the elemental composition of unknown impurities, which is crucial for their structural elucidation.[17]

III. Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the purity assessment of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine, from initial analysis to comprehensive impurity profiling.

Purity_Assessment_Workflow GC_FID GC-FID Analysis (Primary Method) GC_MS GC-MS Analysis GC_FID->GC_MS Identify Impurities Validated_GC Validated GC Method (ICH Q2(R1)) GC_FID->Validated_GC Method Optimization HPLC_UV HPLC-UV Analysis (Alternative) HPLC_MS HPLC-MS Analysis HPLC_UV->HPLC_MS Identify Impurities GC_MS->Validated_GC HPLC_MS->Validated_GC NMR NMR Spectroscopy ('H, ¹³C, ¹⁹F) NMR->Validated_GC Structural Info qNMR Quantitative NMR (qNMR) NMR->qNMR Quantitative Analysis

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized chem...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The handling and disposal of specialized chemical reagents like (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine demand a rigorous, scientifically-grounded approach. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. The principles outlined here are rooted in an understanding of the compound's chemical nature—specifically, its classification as a halogenated aromatic amine.

Hazard Profile and Chemical Rationale

(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine is a halogenated organic compound. Its structure contains two key features that dictate its handling and disposal protocols:

  • Chlorinated Aromatic Ring: The presence of a chlorine atom on the phenyl ring places this compound in the category of halogenated waste. Halogenated compounds are often more toxic and are subject to specific, stringent disposal regulations.[1]

  • Trifluoromethoxy Group (-OCF3): The carbon-fluorine bonds in this group are exceptionally strong, leading to high metabolic and chemical stability.[2][3] This persistence means the compound is not readily biodegradable and requires specialized disposal methods to prevent its accumulation in the environment.

Due to these characteristics, this compound is typically classified as a hazardous waste, necessitating a disposal pathway distinct from non-hazardous or even non-halogenated chemical waste.

Essential Safety and Personal Protective Equipment (PPE)

Before beginning any waste consolidation or disposal procedure, the immediate safety of laboratory personnel is paramount. Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6]

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]Protects against accidental splashes of the chemical or contaminated solvents.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact. Gloves must be inspected before use and disposed of after handling.[7]
Body Protection Standard laboratory coat. A chemically resistant apron is recommended if handling larger quantities.Protects against contamination of personal clothing.[7]

Step-by-Step Disposal Protocol: Segregation and Containment

The cornerstone of proper chemical waste management is meticulous segregation. Co-mingling different waste classes can lead to dangerous reactions, regulatory violations, and a significant increase in disposal costs.[1]

Step 1: Select a Dedicated Waste Container

Choose a container made of a material compatible with the chemical (typically borosilicate glass or high-density polyethylene). The container must be in good condition, free of cracks, and equipped with a secure, tight-fitting screw cap to prevent leaks and vapor escape.[5]

Step 2: Accurate and Compliant Labeling

The moment the first drop of waste enters the container, it must be labeled.[1][5] An incomplete or incorrect label is a serious compliance issue.

Label Element Requirement
Header Clearly write "HAZARDOUS WASTE" .[1]
Constituents List the full, unambiguous chemical name: "(3-Chloro-5-(trifluoromethoxy)phenyl)methanamine" . Do not use abbreviations or chemical formulas.[1][5] If dissolved in a solvent (e.g., Dichloromethane), list all components.
Date Record the date when the first waste was added to the container.[1]
Generator Info Include the name of the principal investigator and the laboratory location.
Step 3: The Critical Segregation Decision

This compound must be disposed of into a waste stream specifically designated for Halogenated Organic Waste .[1][5]

  • DO NOT mix with non-halogenated solvents like acetone, ethanol, or hexane.

  • DO NOT mix with strong acids, bases, or oxidizers.[1]

The rationale is twofold: safety and cost. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl and HF).[4] This process is significantly more expensive than fuel blending or incineration for non-halogenated solvents.[1] Contaminating a large volume of non-halogenated solvent with a small amount of this chlorinated compound forces the entire container to be treated as more expensive halogenated waste.

Start Waste Generated: (3-Chloro-5-(trifluoromethoxy)phenyl)methanamine Decision Is the compound halogenated? Start->Decision Halogenated Segregate into 'HALOGENATED ORGANIC WASTE' Container Decision->Halogenated  Yes   NonHalogenated Segregate into 'NON-HALOGENATED WASTE' Container Decision->NonHalogenated  No  

Caption: Waste segregation decision flow.

Step 4: Safe Storage and Accumulation

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from drains, and in secondary containment (such as a spill tray) to contain any potential leaks. Keep the container closed at all times except when adding waste.[5]

Spill and Emergency Procedures

Accidents require immediate and correct action.

  • Minor Spill: For a small spill contained within a fume hood, absorb the material using an inert absorbent like sand, vermiculite, or a chemical spill pad.[4][6][8] Collect the contaminated absorbent material into a sealed, labeled container and dispose of it as hazardous waste.

  • Major Spill: In the event of a large spill, or any spill outside of a fume hood, evacuate the immediate area at once.[5] Notify your institution's Environmental Health & Safety (EH&S) office and follow their emergency procedures. Do not attempt to clean it up yourself.

Final Disposal Pathway

Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[1][6]

The final step is to arrange for professional disposal. Contact your institution's EH&S department to schedule a pickup of the full, sealed, and properly labeled waste container.[1][5] They are responsible for consolidating waste and transferring it to a licensed Treatment, Storage, and Disposal Facility (TSDF) that complies with all federal and state regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[9]

cluster_Lab Laboratory Responsibility cluster_EHS EH&S Responsibility A 1. Generate Waste B 2. Segregate & Containerize A->B C 3. Label Container B->C D 4. Store Safely in Satellite Accumulation Area C->D E 5. Schedule & Execute Pickup D->E F 6. Transfer to Licensed Disposal Facility E->F G 7. Final Disposal (e.g., Incineration) F->G

Caption: End-to-end chemical waste disposal workflow.

By adhering to this structured disposal protocol, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold our collective responsibility to protect the environment.

References

  • eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). In eCFR. Retrieved from [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). In U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous & Regulated Waste Management Guide. In Western Kentucky University Environmental Health & Safety. Retrieved from [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. In California Code of Regulations - Westlaw. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. In Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). In MDPI. Retrieved from [Link]

  • Chemistry of the Trifluoromethoxy Group. In Refubium - Freie Universität Berlin. Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. In Vita-D-Chlor. Retrieved from [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). In Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023, May 27). In Reddit. Retrieved from [Link]

  • One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. (2020, September 18). In RSC Publishing. Retrieved from [Link]

  • Fact Sheet: Using Chloramines for Disinfecting Drinking Water. In City of Columbia, SC. Retrieved from [Link]

  • EPA Hazardous Waste Codes. In U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (2025, May 13). In U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Hazardous Waste Codes. In UGA Environmental Safety Division. Retrieved from [Link]

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